BiP substrate -

BiP substrate

Catalog Number: EVT-15273338
CAS Number:
Molecular Formula: C38H57N9O9
Molecular Weight: 783.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

BiP is predominantly found in the ER of eukaryotic cells, where it assists in the proper folding of nascent polypeptides and the refolding of misfolded proteins. It operates through an ATP-dependent mechanism, engaging with non-native substrates to prevent aggregation and facilitate correct folding.

Classification

BiP is classified as a molecular chaperone within the Hsp70 family. It exhibits ATPase activity, which is critical for its function as it undergoes conformational changes that allow it to bind and release substrate proteins.

Synthesis Analysis

Methods

The synthesis of BiP substrate involves recombinant DNA technology, where the gene encoding BiP is cloned into expression vectors. This allows for high-yield production in bacterial or eukaryotic systems. The expressed protein can then be purified using affinity chromatography techniques.

Technical Details

Purification typically involves:

  • Cell Lysis: Breaking open cells to release BiP.
  • Affinity Chromatography: Utilizing a tag on BiP (e.g., His-tag) to selectively capture it from the lysate.
  • Dialysis: Removing excess salts and small molecules to concentrate the protein.

The purity and activity of BiP can be assessed using techniques such as SDS-PAGE and ATPase assays.

Molecular Structure Analysis

Structure

BiP consists of two main domains:

  1. Nucleotide-Binding Domain (NBD): Responsible for ATP binding and hydrolysis.
  2. Substrate-Binding Domain (SBD): Binds to unfolded or misfolded proteins.

The SBD can be further divided into:

  • A β-sandwich domain that accommodates substrate binding.
  • An α-helical lid that closes over the substrate upon binding.

Data

BiP's molecular formula is C38H57N9O9C_{38}H_{57}N_{9}O_{9} with a molecular weight of approximately 783.91 g/mol . Structural studies reveal that BiP undergoes significant conformational changes during its ATPase cycle, which are critical for its chaperone activity .

Chemical Reactions Analysis

Reactions

BiP mediates several key reactions involving:

  • ATP Hydrolysis: Converts ATP to ADP, which triggers conformational changes necessary for substrate binding.
  • Substrate Binding/Release: The binding of substrates occurs in an allosteric manner, influenced by nucleotide states.

Technical Details

The rate-limiting step in BiP's ATPase cycle is often the hydrolysis of ATP to ADP. This process is coupled with changes in BiP's affinity for substrates, where ADP-bound BiP exhibits higher affinity for non-native proteins compared to ATP-bound forms .

Mechanism of Action

Process

BiP operates through an intricate cycle:

  1. ATP Binding: Causes a conformational change that opens the SBD.
  2. Substrate Binding: Non-native proteins bind to the open SBD.
  3. ATP Hydrolysis: Leads to a tighter binding state as the lid closes over the substrate.
  4. ADP Release: Triggers a reset of the cycle, allowing new substrates to bind.

Data

This process is modulated by various factors including temperature and substrate type, which influence BiP's structural dynamics and functional capacity .

Physical and Chemical Properties Analysis

Physical Properties

BiP exhibits viscoelastic behavior influenced by ligand binding. Studies using nano-rheology show that BiP becomes stiffer upon substrate binding while softening when nucleotides are bound .

Chemical Properties

  • Molecular Weight: 783.91 g/mol.
  • Solubility: Generally soluble in aqueous buffers used for protein studies.
  • Stability: Stability varies with temperature; optimal conditions are typically around physiological temperatures .
Applications

Scientific Uses

BiP substrates are utilized in various research applications:

  • Protein Folding Studies: Understanding mechanisms of protein folding and misfolding diseases.
  • Drug Development: Targeting BiP interactions can provide therapeutic avenues for diseases linked to protein misfolding.
  • Cellular Stress Response Research: Investigating how cells respond to stress via chaperone-mediated pathways.
BiP in Endoplasmic Reticulum (ER) Homeostasis and Protein Quality Control

Role of BiP in ER Protein Folding and Maturation

BiP (Binding Immunoglobulin Protein), also termed GRP78 or HSPA5, is an ATP-dependent Hsp70 molecular chaperone central to maintaining endoplasmic reticulum (ER) proteostasis. Its functional cycle involves ATP-driven conformational shifts: the ATP-bound state exhibits a low-affinity, open substrate-binding domain (SBD), facilitating rapid client binding/release, while ATP hydrolysis to ADP induces high-affinity client trapping under a closed SBD lid [1] [7]. This cycle is regulated by ER-localized DnaJ (ERdj) co-chaperones (e.g., ERdj3) that stimulate ATP hydrolysis and substrate transfer, and nucleotide exchange factors (NEFs) like BAP/Sil1 and GRP170 that catalyze ADP release, resetting the chaperone [5] [7]. Structurally, BiP comprises an N-terminal nucleotide-binding domain (NBD) and a C-terminal SBD, linked by an interdomain linker enabling allosteric communication [1] [9]. BiP acts as a foldase for nascent chains, facilitating correct tertiary structure acquisition, and a holdase preventing aggregation of misfolded clients [5] [8]. Its activity extends beyond folding to include:

  • Translocon gating: Sealing the ER membrane channel during co-translational translocation to maintain ionic homeostasis [5].
  • Calcium buffering: Contributing to ER calcium storage via its calcium-binding domain [3].

Table 1: Key ERdj Cofactors Directing BiP Functions

ERdj ProteinStructural FeaturesPrimary FunctionSubstrate Specificity
ERdj1 (MTJ1)Transmembrane, cytosolic ribosome-binding domainTranslational regulation, translocon gatingNascent chains at translocon
ERdj2 (Sec63)Three transmembrane domains, cytosolic coiled coilPost-translational translocationTranslocon-associated polypeptides
ERdj3 (HEDJ)Soluble luminal proteinSubstrate delivery to BiP, ERAD targetingMisfolded proteins (e.g., Ig heavy chains)
ERdj4Soluble, UPR-inducedERAD complex recruitmentMisfolded glycoproteins
ERdj5Redox-active, multiple thioredoxin domainsReduction of disulfide bonds in misfolded clientsMisfolded disulfide-bonded proteins

BiP Substrate Selection Mechanisms: Glycosylated vs. Nonglycosylated Proteins

BiP exhibits broad substrate specificity, recognizing hydrophobic patches exposed on unfolded polypeptides. Its interaction with glycosylated versus nonglycosylated clients involves distinct quality control pathways:

  • Nonglycosylated proteins: BiP serves as the primary chaperone, directly engaging hydrophobic segments. Its binding prevents aggregation and supports iterative folding attempts. Chronic failure leads to BiP-mediated ERAD targeting [5] [8].
  • Glycosylated proteins: The lectin chaperones calnexin/calreticulin act as primary folding monitors, utilizing glycan recognition. BiP provides secondary assistance, particularly for:
  • Proteins with delayed N-glycosylation sites in their N-termini [5].
  • Aggregation-prone regions shielded by BiP during glycan processing [1].
  • Collaborative triage with ER degradation-enhancing α-mannosidase-like proteins (EDEMs), where prolonged BiP binding signals folding failure, directing clients to ERAD [2] [7].

This division optimizes ER resource allocation—lectin chaperones handle glycan-dependent folding, while BiP manages nonglycosylated clients and provides backup for complex glycoproteins.

Table 2: Quality Control Pathways for BiP Substrates

Substrate ClassPrimary Chaperone SystemBiP's RoleTermination Pathway (If Folding Fails)
NonglycosylatedBiP-ERdj complexesDirect binding, folding attempts, ERAD deliveryERAD via SEL1L/HRD1 or Derlin complexes
GlycosylatedCalnexin/Calreticulin cycleSecondary stabilization of hydrophobic regions, EDEM collaborationERAD after mannose trimming and BiP dissociation

BiP-Mediated ER-Associated Degradation (ERAD) Pathways

BiP is pivotal in ERAD, identifying terminally misfolded clients and facilitating their retrotranslocation to the cytosol for proteasomal destruction. Key mechanisms include:

  • Substrate selection: BiP retains misfolded proteins in the ER lumen via persistent binding, preventing their forward trafficking. ERdj3 and ERdj4 deliver clients to BiP and recruit ERAD components like SEL1L/HRD1 E3 ubiquitin ligases [2] [5].
  • Dislocation complex engagement: BiP collaborates with the AAA+ ATPase p97/VCP, which extracts polyubiquitinated substrates through the ER membrane. The deubiquitinase YOD1 regulates this step [2] [10].
  • Disaggregation activity: Under stress, BiP—stimulated by ERdj cofactors—disassembles protein aggregates via ATP hydrolysis, making clients accessible for ERAD. This is demonstrated by in vitro reconstitution using BiP, ATP, and ERdj3 [4].
  • Ribosome-associated quality control: BiP recognizes proteins from ribosomes stalled at the ER membrane (e.g., at STOP codons), recruiting the E3 ligase Listerin for ubiquitination and subsequent degradation [2].

BiP as a Sensor and Regulator of the Unfolded Protein Response (UPR)

BiP is the master regulator of the UPR, a signaling network activated by ER stress to restore proteostasis. Its dual roles as chaperone and stress sensor involve:

  • Stress sensing: Under non-stress conditions, BiP binds the luminal domains of UPR transducers IRE1α, PERK, and ATF6, maintaining them in inactive states. Accumulation of unfolded proteins sequesters BiP, triggering transducer release and activation [3] [6].
  • UPR arm activation:
  • IRE1α: Oligomerizes, autophosphorylates, and splices XBP1 mRNA, generating a transcription factor driving chaperone gene expression.
  • PERK: Phosphorylates eIF2α, attenuating global translation while promoting ATF4 translation, enhancing redox and amino acid metabolism.
  • ATF6: Translocates to the Golgi, undergoes proteolytic cleavage, and its cytosolic fragment induces chaperones like BiP itself [3] [10].
  • Feedback regulation: UPR induction upregulates BiP expression, creating a negative feedback loop. Elevated BiP levels rebind and inactivate UPR sensors once stress resolves [3] [6].
  • Stress-adaptive disaggregation: During prolonged stress, BiP—via ATP-dependent mechanisms—resolves cytotoxic aggregates, a process enhanced by UPR-mediated BiP upregulation [4].
  • Post-translational control: The enzyme FICD AMPylates BiP at Thr518 under low-stress conditions, inhibiting ATPase activity and client binding. Stress triggers de-AMPylation, reactivating BiP [1] [7].

Table 3: BiP-Dependent Regulation of UPR Sensors

UPR SensorBiP Binding SiteActivation SignalDownstream EffectorBiP-Dependent Regulatory Mechanism
IRE1αLuminal domainBiP dissociation, dimerizationXBP1 splicingATP-bound BiP primes dissociation; ADP-bound stabilizes binding
PERKLuminal domainBiP dissociation, oligomerizationeIF2α phosphorylation, ATF4 translationJ-domain competition prevents BiP-ADP conformation
ATF6Luminal domainBiP dissociation, Golgi traffickingCleaved ATF6 (transcription factor)Chronic BiP binding prevents trafficking; stress releases ATF6

ConclusionsBiP orchestrates ER proteostasis through multifaceted roles in folding, quality control, stress signaling, and degradation. Its functional plasticity stems from ATP-driven allostery, regulation by ERdjs and NEFs, and stress-responsive post-translational modifications. Understanding BiP's substrate triage mechanisms—particularly its interplay with glycosylation-dependent pathways and ERAD—illuminates cellular handling of proteotoxic stress. Future research should address how BiP’s disaggregase activity is spatially regulated within the ER and how its sensor functions integrate with co-chaperone networks for precise UPR modulation.

Glossary of Key Compounds

  • BiP/GRP78/HSPA5: ER-resident Hsp70 chaperone.
  • ERdj (1-7): DnaJ-family co-chaperones regulating BiP ATPase activity.
  • BAP/Sil1, GRP170: Nucleotide exchange factors (NEFs) for BiP.
  • p97/VCP: AAA+ ATPase enabling ERAD substrate retrotranslocation.
  • EDEM (1-3): Lectins targeting misfolded glycoproteins for ERAD.
  • IRE1α, PERK, ATF6: UPR transducers regulated by BiP.
  • FICD/HYPE: Enzyme mediating BiP AMPylation/de-AMPylation.

Properties

Product Name

BiP substrate

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C38H57N9O9

Molecular Weight

783.9 g/mol

InChI

InChI=1S/C38H57N9O9/c1-20(2)15-28(38(55)56)44-35(52)30(21(3)4)45-32(49)22(5)42-34(51)29-13-10-14-47(29)37(54)27(16-24-11-8-7-9-12-24)43-36(53)31(23(6)48)46-33(50)26(39)17-25-18-40-19-41-25/h7-9,11-12,18-23,26-31,48H,10,13-17,39H2,1-6H3,(H,40,41)(H,42,51)(H,43,53)(H,44,52)(H,45,49)(H,46,50)(H,55,56)/t22-,23+,26-,27-,28-,29-,30-,31-/m0/s1

InChI Key

VKIFCESQOPVHAI-ZKHCJCQSSA-N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)O)NC(=O)C(CC3=CN=CN3)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC3=CN=CN3)N)O

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